Cas no 1443930-75-3 (4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione)

4-(Aminomethyl)-4-methyl-1λ⁶-thiane-1,1-dione is a sulfone derivative featuring an aminomethyl functional group, which enhances its reactivity and utility in organic synthesis. The compound’s rigid thiane backbone, combined with the polar sulfone moiety, contributes to its stability and solubility in various solvents, making it suitable for applications in pharmaceutical intermediates and fine chemical synthesis. The presence of both amine and sulfone groups allows for versatile functionalization, enabling its use in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic frameworks. Its well-defined structure ensures consistent performance in synthetic pathways, supporting precise molecular design.
4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione structure
1443930-75-3 structure
Product Name:4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione
CAS No:1443930-75-3
MF:C7H15NO2S
MW:177.2645008564
MDL:MFCD30487942
CID:5613984
PubChem ID:84767493
Update Time:2025-05-20

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione
    • EN300-330237
    • 1443930-75-3
    • 2H-Thiopyran-4-methanamine, tetrahydro-4-methyl-, 1,1-dioxide
    • 4-(Aminomethyl)-4-methyltetrahydro-2H-thiopyran 1,1-dioxide
    • MDL: MFCD30487942
    • Inchi: 1S/C7H15NO2S/c1-7(6-8)2-4-11(9,10)5-3-7/h2-6,8H2,1H3
    • InChI Key: NPWXXJYDEXVNBM-UHFFFAOYSA-N
    • SMILES: S1(CCC(C)(CN)CC1)(=O)=O

Computed Properties

  • Exact Mass: 177.08234989g/mol
  • Monoisotopic Mass: 177.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.134±0.06 g/cm3(Predicted)
  • Boiling Point: 342.2±15.0 °C(Predicted)
  • pka: 9.76±0.29(Predicted)

4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione Pricemore >>

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Additional information on 4-(Aminomethyl)-4-methyl-1lambda6-thiane-1,1-dione

4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione: A Comprehensive Overview

4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione, also known by its CAS registry number CAS No. 1443930-75-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiane diones, which are sulfur-containing heterocyclic compounds with a unique structure that has garnered attention for its potential applications in drug design and synthesis.

The molecular structure of 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione consists of a thiane ring system with two ketone groups at the 1-position and an aminomethyl group attached to the 4-position. This arrangement imparts the compound with distinct chemical properties, including high reactivity and the ability to participate in various types of chemical transformations. The presence of the aminomethyl group introduces additional functional diversity, making this compound a versatile building block in organic synthesis.

Recent studies have highlighted the potential of thiane diones as precursors for the synthesis of bioactive molecules. For instance, researchers have explored the use of 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione in the construction of complex natural product analogs and drug candidates. These investigations have demonstrated that the compound can undergo a range of reactions, including cycloadditions, nucleophilic attacks, and oxidative transformations, leading to the formation of diverse and biologically relevant structures.

In terms of physical properties, 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione exhibits a melting point of approximately 220°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various synthetic protocols that require solution-phase chemistry. Additionally, the compound has been shown to be stable under standard storage conditions, provided it is protected from exposure to moisture and light.

The synthesis of 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione typically involves multi-step processes that begin with the preparation of intermediate thiol derivatives. One common approach involves the oxidation of an appropriate thiol to form a disulfide intermediate, followed by cyclization to generate the thiane ring system. Subsequent functionalization steps are then employed to introduce the aminomethyl group at the desired position.

A recent breakthrough in the field has been the development of enantioselective syntheses for this compound. By employing chiral catalysts and asymmetric induction techniques, researchers have been able to produce enantiomerically enriched samples of 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione. This advancement is particularly important for applications in medicinal chemistry where stereochemistry plays a critical role in determining biological activity.

In terms of biological activity, preliminary assays have indicated that 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione exhibits moderate inhibitory effects on certain enzyme targets. While these results are promising, further studies are required to fully elucidate its pharmacokinetic profile and mechanism of action. Nonetheless, these findings underscore the potential utility of this compound as a lead molecule in drug discovery efforts.

The versatility of CAS No. 1443930-75-3 extends beyond its role as a synthetic precursor. Recent research has also explored its application as a ligand in metal-mediated catalysis. By coordinating with transition metals such as palladium or nickel, this compound has been shown to facilitate key transformations in organic synthesis with enhanced efficiency and selectivity.

In conclusion, 4-(Aminomethyl)-4-methyl-1λ6-thiane-1,1-dione, or CAS No. 1443930-75-3, represents an intriguing compound with diverse applications across multiple disciplines within chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to explore new synthetic pathways and develop innovative chemical entities. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in both academic and industrial settings.

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